2,5-Dibromo-3-decylthiophene

説明

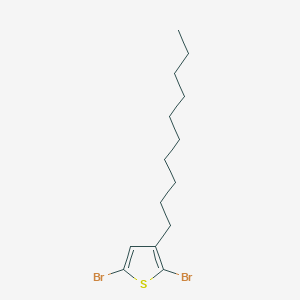

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDSRZZKSUNTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400948 | |

| Record name | 2,5-Dibromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158956-23-1 | |

| Record name | 2,5-Dibromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158956-23-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dibromo-3-decylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-3-decylthiophene, a key building block in the development of organic electronic materials and potentially in medicinal chemistry. Due to the limited availability of specific experimental data for the 3-decyl derivative, this guide presents a generalized synthesis protocol and predicted characterization data based on established procedures for its close analogs, 2,5-Dibromo-3-hexylthiophene and 2,5-Dibromo-3-dodecylthiophene.

Overview and Applications

2,5-Dibromo-3-alkylthiophenes are important precursors for the synthesis of poly(3-alkylthiophenes) (P3ATs), a class of conductive polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The alkyl chain length significantly influences the solubility, processability, and solid-state packing of the resulting polymers, thereby affecting the performance of electronic devices. The decyl substituent provides a balance between solubility and charge transport properties.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the direct bromination of 3-decylthiophene. This electrophilic substitution reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent system.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2,5-dibromo-3-alkylthiophenes.

Materials:

-

3-decylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Acetic acid (CH₃COOH), glacial

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-decylthiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques. The expected data, based on analogs, are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₂Br₂S |

| Molecular Weight | 382.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated > 150 °C at reduced pressure |

| Density | Estimated ~1.3-1.4 g/mL |

| Solubility | Soluble in common organic solvents (chloroform, THF, hexane) |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | * δ ~6.9-7.0 ppm (s, 1H): Thiophene ring proton (C4-H). * δ ~2.5-2.6 ppm (t, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-). * δ ~1.5-1.6 ppm (m, 2H): Methylene protons beta to the thiophene ring (-CH₂-). * δ ~1.2-1.4 ppm (m, 14H): Methylene protons of the decyl chain. * δ ~0.8-0.9 ppm (t, 3H): Methyl protons of the decyl chain (-CH₃). |

| ¹³C NMR (CDCl₃) | * δ ~140-142 ppm: C3 of the thiophene ring (quaternary carbon). * δ ~128-130 ppm: C4 of the thiophene ring. * δ ~110-112 ppm: C2 and C5 of the thiophene ring (brominated carbons). * δ ~31-32 ppm: Methylene carbons of the decyl chain. * δ ~29-30 ppm: Methylene carbons of the decyl chain. * δ ~22-23 ppm: Methylene carbon of the decyl chain. * δ ~14 ppm: Methyl carbon of the decyl chain. |

| Mass Spectrometry (EI) | * m/z (M⁺): ~380, 382, 384 (isotopic pattern for two bromine atoms). * m/z (M-Br)⁺: ~301, 303. * m/z (M-C₁₀H₂₁)⁺: ~241, 243. |

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Safety Considerations

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Halogenated solvents such as chloroform are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard laboratory safety procedures should be followed at all times.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific laboratory conditions.

Spectroscopic properties (NMR, UV-Vis, FT-IR) of 2,5-Dibromo-3-decylthiophene

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dibromo-3-decylthiophene, a key building block in the synthesis of conjugated polymers for organic electronics. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectral characteristics of this compound, along with detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Chemical Structure

This compound

-

Molecular Formula: C₁₄H₂₂Br₂S

-

Molecular Weight: 398.20 g/mol

-

CAS Number: 187647-76-1

The structure consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a decyl group at the 3 position. This substitution pattern is crucial for subsequent polymerization reactions, such as Grignard metathesis (GRIM) polymerization, to produce regioregular poly(3-alkylthiophene)s.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 | s | 1H | Thiophene ring C4-H |

| ~ 2.55 | t | 2H | -CH₂- (alpha to thiophene) |

| ~ 1.55 | m | 2H | -CH₂- (beta to thiophene) |

| ~ 1.26 | m | 14H | -(CH₂)₇- (decyl chain) |

| ~ 0.88 | t | 3H | -CH₃ (terminal) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141.0 | C3 (thiophene) |

| ~ 130.0 | C4 (thiophene) |

| ~ 111.0 | C2 (thiophene) |

| ~ 108.5 | C5 (thiophene) |

| ~ 31.9 | -(CH₂)ₙ- |

| ~ 30.5 | -(CH₂)ₙ- |

| ~ 29.6 | -(CH₂)ₙ- |

| ~ 29.3 | -(CH₂)ₙ- |

| ~ 28.0 | -(CH₂)ₙ- |

| ~ 22.7 | -(CH₂)ₙ- |

| ~ 14.1 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the dibrominated thiophene ring is the primary chromophore.

Table 3: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent | Electronic Transition |

| ~ 260 - 280 nm | Chloroform or Dichloromethane | π → π* |

The absorption maximum is characteristic of the 2,5-dibromothiophene chromophore. The long alkyl chain does not significantly influence the position of the absorption maximum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Table 4: FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | =C-H stretch (aromatic) |

| 2955 - 2850 | Strong | -C-H stretch (aliphatic) |

| 1550 - 1450 | Medium | C=C stretch (thiophene ring) |

| 1465 - 1450 | Medium | -CH₂- bend (scissoring) |

| 1378 | Medium | -CH₃ bend (symmetric) |

| 840 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| 700 - 600 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as chloroform or dichloromethane at a concentration of approximately 0.1 mg/mL.

-

Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

Instrumentation and Parameters:

-

Spectrophotometer: Agilent Cary 60 or equivalent.

-

Scan Range: 200 - 800 nm.

-

Cuvette: 1 cm path length quartz cuvette.

-

Blank: Use the pure solvent as a blank to zero the instrument.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent like dichloromethane or chloroform.[1]

-

Drop the solution onto a KBr or NaCl salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[2]

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background spectrum of the clean salt plate before analyzing the sample.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of molecular features with their spectroscopic signatures.

References

CAS number and molecular weight of 2,5-Dibromo-3-decylthiophene

This technical guide provides a concise overview of the chemical and physical properties of 2,5-Dibromo-3-decylthiophene, a halogenated thiophene derivative. The information is targeted towards researchers, scientists, and professionals in the field of drug development and material science who may utilize this compound in their work.

Core Chemical Data

This compound is identified by the Chemical Abstracts Service (CAS) number 158956-23-1 .[1] Its molecular formula is C14H22Br2S, and it has a molecular weight of 382.2 g/mol .[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 158956-23-1 | [1] |

| Molecular Formula | C14H22Br2S | [1] |

| Molecular Weight | 382.2 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| European Community (EC) Number | 806-311-5 | [1] |

Experimental Protocols and Methodologies

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways in which this compound is involved, or established experimental workflows for its use, is not available in the public domain search results. Consequently, a diagrammatic representation of these aspects cannot be provided at this time.

References

Solubility Profile of 2,5-Dibromo-3-decylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromo-3-decylthiophene in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile derived from the chemical structure of the compound and available data for structurally similar molecules. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility values.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, which features a polarizable thiophene ring with two bromine atoms and a long, nonpolar decyl side chain, suggests a nuanced solubility profile. The presence of the halogenated aromatic ring introduces polar characteristics, while the long alkyl chain imparts significant nonpolar character.

Based on the solubility of analogous compounds such as 2,5-dibromothiophene, 2,5-dibromo-3-dodecylthiophene, and other alkylated thiophenes, a predicted solubility profile in common organic solvents is summarized in the table below. It is anticipated that this compound will exhibit good solubility in many common organic solvents, particularly those that are nonpolar or moderately polar.

| Solvent Class | Common Solvents | Predicted Solubility |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High The long decyl chain is expected to interact favorably with nonpolar solvents through van der Waals forces, leading to high solubility. |

| Polar Aprotic | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Moderate The polarizable thiophene ring and the carbon-bromine bonds will facilitate dipole-dipole interactions with these solvents, resulting in good solvation. For instance, the related compound 2,5-dibromothiophene is known to be soluble in chloroform[1]. A technical guide for the similar compound 3,4-Dibromothiophene also predicts high solubility in polar aprotic solvents such as acetone, dichloromethane, chloroform, THF, and ethyl acetate[2]. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low While the polar portion of the molecule can engage in some dipole-dipole interactions, the long nonpolar decyl chain may limit high solubility in these hydrogen-bonding solvents. 2,5-dibromothiophene, which lacks the long alkyl chain, is soluble in methanol[1]. The presence of the decyl group in the target molecule is expected to decrease its affinity for polar protic solvents. The predicted solubility for the similar 3,4-Dibromothiophene in polar protic solvents is moderate[2]. |

| Aqueous | Water | Very Low / Insoluble The predominantly nonpolar character of the molecule, due to the long decyl chain, will result in very poor solubility in water. Similar compounds like 2,5-dibromothiophene are practically insoluble in water[1]. Another related compound, 2,5-Dibromo-3-dodecylthiophene, is described as being only slightly soluble in water[3][4]. |

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of the compound in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials with caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Record the exact mass of the filtered solution.

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Health and Safety of 2,5-Dibromo-3-decylthiophene

This guide provides a comprehensive overview of the health and safety data currently available for 2,5-Dibromo-3-decylthiophene, synthesized from Safety Data Sheets (SDS) of the compound and its close structural analogs. It is intended for researchers, scientists, and professionals in drug development who handle this or similar chemical substances.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] The GHS classification is based on data from the European Chemicals Agency (ECHA).[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H335: May cause respiratory irritation |

Source: PubChem[1]

Precautionary Measures and Safe Handling

Due to the identified hazards, a series of precautionary measures are necessary to ensure safety when handling this compound. These are consistent with the handling of similar dibrominated thiophene derivatives.[2][3][4][5][6][7]

Table 2: Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264: Wash skin thoroughly after handling.[7] | |

| P271: Use only outdoors or in a well-ventilated area.[7] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] | |

| P332+P317: If skin irritation occurs: Get medical help.[6] | |

| P337+P317: If eye irritation persists: Get medical help.[1] | |

| P362+P364: Take off contaminated clothing and wash it before reuse.[6] | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405: Store locked up.[6] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Information

Table 3: Summary of Toxicological Data

| Toxicological Endpoint | Data |

| Acute Toxicity | |

| Oral | No data available |

| Dermal | No data available |

| Inhalation | No data available |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available.[3][8][9] |

| Carcinogenicity | Not classified as a carcinogen.[8][9] |

| Reproductive Toxicity | No data available.[3][8][9] |

| STOT-Single Exposure | May cause respiratory irritation.[1] |

| STOT-Repeated Exposure | No data available.[3] |

| Aspiration Hazard | No data available.[3][8][9] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following represents a generalized workflow for assessing skin irritation potential of a chemical substance, based on standard OECD guidelines.

First Aid Measures

In case of exposure to this compound, the following first aid measures, which are standard for irritant chemicals, should be taken.[3][5][7][9][10]

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][5][7][9][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][5][7][9][10] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[3][5][9][10] |

Accidental Release Measures

In the event of a spill or accidental release, immediate and appropriate action is required to prevent contamination and exposure.

Personal precautions include ensuring adequate ventilation and wearing appropriate personal protective equipment (PPE) to avoid contact with the substance.[10] Environmental precautions should be taken to prevent the chemical from entering drains.[11] For containment, use inert absorbent material like sand or earth.[2]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[3][5][7] The recommended storage temperature is often between 2-8°C.[7] Keep the container tightly closed.[3][5][7] Protect from light.[3][12]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[2][3]

-

Chemical Stability : The product is considered chemically stable under standard ambient conditions (room temperature).

This guide is based on the most current and available information. It is imperative for all users to consult the specific Safety Data Sheet provided by the supplier before handling this compound and to conduct a thorough risk assessment for their specific use case.

References

- 1. This compound | C14H22Br2S | CID 4218617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. 2,5-Dibromo-3-hexylthiophene - Safety Data Sheet [chemicalbook.com]

- 9. 2,5-Dibromo-3-octylthiophene - Safety Data Sheet [chemicalbook.com]

- 10. capotchem.cn [capotchem.cn]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

A Technical Guide to High-Purity 2,5-Dibromo-3-decylthiophene for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2,5-Dibromo-3-decylthiophene, a key building block in the synthesis of advanced organic electronic materials. This document outlines the material's chemical and physical properties, identifies commercial sources for high-purity grades, and details established experimental protocols for its use in polymerization and cross-coupling reactions. The information is intended to support researchers and professionals in the fields of organic electronics, materials science, and medicinal chemistry.

Core Compound Specifications

This compound is a substituted thiophene monomer crucial for the synthesis of conjugated polymers. The bromine atoms at the 2 and 5 positions provide reactive sites for polymerization, while the decyl side chain enhances solubility of the resulting polymers in organic solvents, facilitating solution-based processing of electronic devices.

Chemical and Physical Properties

Quantitative data for this compound and its common analogs are summarized in the table below. This information is critical for reaction planning, characterization, and device fabrication.

| Property | This compound | 2,5-Dibromo-3-dodecylthiophene | 2,5-Dibromo-3-hexylthiophene |

| CAS Number | 158956-23-1 | 148256-63-7 | 116971-11-0 |

| Molecular Formula | C₁₄H₂₂Br₂S | C₁₆H₂₆Br₂S | C₁₀H₁₄Br₂S |

| Molecular Weight | 382.2 g/mol [1] | 410.3 g/mol [2] | 326.09 g/mol |

| Purity (Typical) | ≥ 97% (by analogy) | ≥ 97%[3] | ≥ 97% |

| Boiling Point | Not readily available | 135 °C @ 2.5 mmHg[4] | Not readily available |

| Density | Not readily available | 1.321 g/mL at 25 °C[4] | 1.521 g/mL at 25 °C |

| Refractive Index | Not readily available | n20/D 1.53[4] | n20/D 1.557 |

Commercial Availability

High-purity this compound and its analogs are available from several commercial chemical suppliers. While a direct product page for the decyl derivative can be elusive, suppliers of the dodecyl and hexyl analogs often provide custom synthesis services. Researchers are encouraged to inquire with the following representative suppliers for quotations and availability of this compound.

Representative Suppliers (for 3-alkylthiophene derivatives):

Key Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a monomer in two key polymerization reactions for the synthesis of poly(3-alkylthiophene)s (P3ATs), which are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful, chain-growth method for producing highly regioregular P3ATs. The high degree of head-to-tail (HT) coupling in polymers synthesized via GRIM leads to enhanced electronic properties.

The polymerization proceeds through a nickel-catalyzed cross-coupling of a Grignard-functionalized thiophene monomer. The key steps involve the formation of a Grignard reagent, followed by catalyst insertion and chain propagation.

This protocol is adapted from established procedures for similar 3-alkylthiophenes.[7][8]

-

Monomer Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isopropylmagnesium chloride (1.0 eq) in THF dropwise to the stirred monomer solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure the formation of the Grignard reagent.

-

Polymerization: In a separate flask, prepare a suspension of the nickel catalyst, such as Ni(dppp)Cl₂ (1-2 mol%), in anhydrous THF.

-

Add the catalyst suspension to the Grignard reagent solution in one portion.

-

The polymerization is typically allowed to proceed at room temperature for a specified time (e.g., 1-3 hours), which can be monitored by techniques like UV-Vis spectroscopy to control the polymer's molecular weight.

-

Work-up: Quench the reaction by the slow addition of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues, oligomers, and unreacted monomer. The final polymer is isolated from the chloroform fraction.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a versatile method for carbon-carbon bond formation and can be used to synthesize a variety of thiophene-containing copolymers and small molecules. This palladium-catalyzed reaction couples the dibrominated thiophene with a boronic acid or ester.

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

This protocol is based on general procedures for the Suzuki coupling of dibromo-3-alkylthiophenes.[9][10][11]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

This compound is expected to have similar hazards to its analogs. Based on the safety data for 2,5-Dibromo-3-hexylthiophene, it may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of high-purity this compound for its application in advanced materials synthesis. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental needs.

References

- 1. This compound | C14H22Br2S | CID 4218617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromo-3-dodecylthiophene | C16H26Br2S | CID 5072754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,5-DIBROMO-3-DODECYLTHIOPHENE | 148256-63-7 [chemicalbook.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. 2,5-二溴-3-己基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-Dibromo-3-decylthiophene and its Corresponding Polymer

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,5-Dibromo-3-decylthiophene

This compound is a key monomer used in the synthesis of conductive polymers, particularly regioregular poly(3-decylthiophene) (P3DT). The properties of the final polymer, including its thermal stability, are crucial for the performance and lifetime of organic electronic devices. While the monomer's primary role is as a building block, understanding its own stability is important for storage, handling, and polymerization processes.

Based on safety data for the closely related 2,5-Dibromo-3-hexylthiophene, it is expected that this compound is stable under recommended storage conditions, which typically involve refrigeration and protection from light and air. Thermal degradation would likely involve the cleavage of the carbon-bromine and carbon-sulfur bonds at elevated temperatures.

Thermal Stability and Properties of Poly(3-decylthiophene) and Related Poly(3-alkylthiophene)s

The thermal behavior of the polymer derived from this compound, poly(3-decylthiophene) (P3DT), and its well-studied analogue, poly(3-hexylthiophene) (P3HT), provides significant insight into the material's performance at elevated temperatures. The primary techniques used for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data from Thermal Analysis

The following tables summarize the thermal properties of P3DT and other relevant poly(3-alkylthiophene)s (P3ATs) based on available literature.

| Polymer | Decomposition Onset (Td,onset) (°C) | Peak Decomposition Temperature (Td,peak) (°C) | Atmosphere | Reference |

| Poly(3-decylthiophene) | ~350-400 | Not widely reported | Nitrogen | General P3AT data |

| Poly(3-hexylthiophene) | ~460 | Not widely reported | Nitrogen | [1] |

| Poly(3-hexylthiophene) | ~285 | Not widely reported | Air | [1] |

| Poly(3-octylthiophene) | Not widely reported | Not widely reported | - | - |

| Poly(3-dodecylthiophene) | Not widely reported | Not widely reported | - | - |

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(3-alkylthiophene)s.

| Polymer | Melting Temperature (Tm) (°C) | Crystallinity (%) | Notes | Reference |

| Poly(3-hexylthiophene) | Increases with molecular weight | Increases with molecular weight | The crystalline melting temperature increases with decreasing alkyl side-chain length.[2] | [2] |

| Poly(3-butylthiophene) | Higher than P3HT | - | - | [3] |

| Poly(3-octylthiophene) | Lower than P3HT | - | - | [2] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(3-alkylthiophene)s.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for TGA and DSC analysis of poly(3-alkylthiophene)s, based on common practices described in the literature.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample is loaded into the TGA instrument.

-

The furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

-

Heating Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the peak decomposition temperature (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Heating and Cooling Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 25 °C) to observe crystallization behavior.

-

Second Heating Scan: The sample is reheated at the same controlled rate to observe the melting behavior of the recrystallized sample.

-

-

Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Visualizations of Workflows and Pathways

Experimental Workflow for Thermal Analysis

References

- 1. avmachado-lab.org [avmachado-lab.org]

- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel melting behavior of poly(3-alkylthiophene) cocrystals: premelting and recrystallization of component polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electrochemical Properties of 2,5-Dibromo-3-decylthiophene and its Polymer, Poly(3-decylthiophene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of the monomer 2,5-Dibromo-3-decylthiophene and its corresponding polymer, poly(3-decylthiophene) (P3DT). This document details the synthesis, electrochemical characterization, and key quantitative data, including oxidation and reduction potentials, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the electrochemical band gap. Detailed experimental protocols for the synthesis and electrochemical analysis are provided to facilitate replication and further research. The guide is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the application of conductive polymers.

Introduction

Polythiophenes, a class of conductive polymers, have garnered significant interest due to their unique electronic and optical properties, making them suitable for a wide range of applications, including organic electronics, sensors, and biomedical devices. The functionalization of the thiophene ring, for instance with an alkyl chain at the 3-position, enhances the solubility and processability of these polymers without compromising their desirable electronic characteristics. This compound serves as a key monomer for the synthesis of poly(3-decylthiophene) (P3DT), a material with promising semiconducting properties. Understanding the electrochemical behavior of this monomer and its resulting polymer is crucial for the design and optimization of devices based on these materials.

Synthesis of Poly(3-decylthiophene) from this compound

The synthesis of poly(3-decylthiophene) is typically achieved through the electrochemical polymerization of the this compound monomer. This method allows for the direct deposition of a thin, uniform polymer film onto an electrode surface, providing excellent control over the film thickness and morphology.

Experimental Protocol: Electropolymerization

A standard three-electrode electrochemical cell is employed for the electropolymerization process.

-

Working Electrode: Indium Tin Oxide (ITO) coated glass or a platinum disc electrode.

-

Counter Electrode: A platinum wire or foil.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Electrolyte Solution: A solution of the monomer (e.g., 0.1 M this compound) in a suitable organic solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP or lithium perchlorate - LiClO₄).

The electropolymerization is typically carried out using cyclic voltammetry (CV) or potentiostatic methods. In a typical CV procedure, the potential is cycled between a lower and an upper limit at a constant scan rate. The repeated cycling of the potential leads to the oxidative polymerization of the monomer on the surface of the working electrode, resulting in the growth of a P3DT film.

Figure 1. Workflow for the electrochemical polymerization of this compound.

Electrochemical Characterization of Poly(3-decylthiophene)

The electrochemical properties of the synthesized P3DT film are investigated using cyclic voltammetry. This technique provides valuable information about the redox behavior of the polymer, allowing for the determination of its oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

Following the electropolymerization, the polymer-coated electrode is rinsed with the pure solvent to remove any unreacted monomer and then transferred to a fresh electrochemical cell containing only the supporting electrolyte solution (monomer-free). The cyclic voltammogram of the P3DT film is then recorded by sweeping the potential between the reduced and oxidized states of the polymer.

Quantitative Data

The key electrochemical parameters for poly(3-decylthiophene) are summarized in the table below. It is important to note that these values can be influenced by experimental conditions such as the solvent, supporting electrolyte, and scan rate. The data presented here is a representative compilation from various studies on poly(3-alkylthiophene)s, with a focus on P3DT and its close analogs like poly(3-octylthiophene) (POT) and poly(3-hexylthiophene) (P3HT), as specific comprehensive data for P3DT is not available in a single source.

| Parameter | Symbol | Typical Value (vs. Ag/AgCl) | Method of Determination |

| Onset Oxidation Potential | Eox(onset) | ~0.5 V | Cyclic Voltammetry |

| Onset Reduction Potential | Ered(onset) | ~-1.5 V | Cyclic Voltammetry |

| HOMO Energy Level | EHOMO | ~-5.1 eV | Calculated from Eox(onset) |

| LUMO Energy Level | ELUMO | ~-3.1 eV | Calculated from Ered(onset) |

| Electrochemical Band Gap | Egec | ~2.0 eV | ELUMO - EHOMO |

| Optical Band Gap | Egopt | ~1.9 - 2.1 eV | UV-Vis Spectroscopy |

Note: The HOMO and LUMO energy levels are typically calculated using the following empirical formulas, with the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as a reference (approximately -4.8 eV vs. vacuum)[1][2]: EHOMO = -[Eox(onset) - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Ered(onset) - E1/2(Fc/Fc⁺) + 4.8] eV

Signaling Pathways and Relationships

The determination of the HOMO and LUMO energy levels from cyclic voltammetry data involves a clear logical progression from experimental measurement to calculated electronic properties.

Figure 2. Logical relationship for determining HOMO and LUMO levels from CV data.

Conclusion

This technical guide has provided a detailed overview of the electrochemical properties of this compound and its polymer, poly(3-decylthiophene). The provided experimental protocols for electropolymerization and cyclic voltammetry serve as a practical foundation for researchers. The summarized quantitative data, while drawing from analogous poly(3-alkylthiophene)s due to a lack of a single comprehensive source for P3DT, offers valuable benchmarks for the electronic structure of this material. The visualization of the experimental workflow and the logical pathway for data analysis further clarifies the processes involved in characterizing this promising conductive polymer. Further research focusing on a consolidated electrochemical study of P3DT would be beneficial to refine the presented values and enhance its application in various technological fields.

References

An In-depth Technical Guide to the Crystal Structure of 2,5-Dibromo-3-decylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2,5-Dibromo-3-decylthiophene, with a focus on its structural and synthetic aspects. Due to the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this guide also includes information on closely related homologs to provide valuable context for its expected solid-state behavior.

Physicochemical Properties

This compound is a halogenated thiophene derivative characterized by a ten-carbon alkyl chain at the 3-position. This substitution pattern imparts specific solubility and packing properties that are of interest in materials science and organic electronics. Below is a summary of its key physicochemical properties, along with those of its close homologs for comparison.

| Property | This compound | 2,5-Dibromo-3-octylthiophene | 2,5-Dibromo-3-dodecylthiophene |

| Molecular Formula | C₁₄H₂₂Br₂S | C₁₂H₁₈Br₂S | C₁₆H₂₆Br₂S |

| Molecular Weight | 382.20 g/mol | 354.15 g/mol [1] | 410.30 g/mol |

| CAS Number | 158956-23-1 | 149703-84-4[1] | 148256-63-7 |

| Boiling Point | 378.3°C at 760 mmHg | 316 °C (lit.)[2] | 135 °C at 2.5 mmHg (lit.) |

| Density | Not available | 1.44 g/mL at 25 °C (lit.)[2] | 1.321 g/mL at 25 °C (lit.) |

| Refractive Index | Not available | Not available | n20/D 1.53 (lit.) |

Crystal Structure and Molecular Packing

As of the latest literature survey, a definitive single-crystal X-ray structure for this compound has not been reported. Consequently, precise details regarding its unit cell parameters, space group, and specific intermolecular interactions remain undetermined.

However, based on the known solid-state behavior of other 3-alkyl-substituted thiophenes and similar long-chain organic molecules, a number of predictions can be made about its likely crystal packing. The molecular structure, with its planar aromatic thiophene ring and a flexible, non-polar decyl chain, suggests that the crystal packing will be driven by a combination of π-π stacking interactions between the thiophene rings and van der Waals forces between the alkyl chains.

It is anticipated that the molecules would arrange in a lamellar structure, with layers of the aromatic cores separated by interdigitated or non-interdigitated alkyl chains. The length of the decyl chain will play a significant role in determining the layer spacing. The bromine atoms are expected to influence the electrostatic interactions within the crystal lattice, potentially leading to halogen bonding.

For a definitive analysis, experimental determination of the crystal structure via single-crystal X-ray diffraction is required.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 3-decylthiophene. Several methods have been reported for the analogous synthesis of other 2,5-dibromo-3-alkylthiophenes. A general and effective protocol is detailed below.

Experimental Protocol: Bromination of 3-decylthiophene

Materials:

-

3-decylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic acid (HOAc)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-decylthiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.

-

Bromination: Cool the solution to 0°C in an ice bath. Dissolve N-bromosuccinimide (2.2 equivalents) in a minimal amount of the same solvent mixture and add it dropwise to the cooled solution of 3-decylthiophene over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into deionized water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Development

2,5-Dibromo-3-alkylthiophenes, including the decyl derivative, are important monomers in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). These conductive polymers are extensively studied for their applications in organic electronics, such as:

-

Organic Field-Effect Transistors (OFETs): P3ATs serve as the active semiconductor layer.

-

Organic Photovoltaics (OPVs): They are used as electron-donor materials in bulk heterojunction solar cells.

-

Organic Light-Emitting Diodes (OLEDs): Certain derivatives can be used in the emissive or charge-transport layers.

-

Sensors: Their electronic properties can be modulated by the presence of analytes, making them suitable for chemical sensing applications.

The decyl side chain in this compound provides a balance between solubility for solution-based processing and the ability to form well-ordered solid-state structures, which is crucial for efficient charge transport in electronic devices. Further research into its crystal structure and that of its derivatives will be invaluable for the rational design of next-generation organic electronic materials.

References

The Rising Potential of 2,5-Dibromo-3-decylthiophene in Organic Electronics: A Technical Guide

An In-depth Analysis for Researchers and Scientists

The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, lightweight, and cost-effective devices. At the heart of this innovation lies the development of novel organic semiconducting materials. Among these, poly(3-alkylthiophene)s (P3ATs) have emerged as a cornerstone class of polymers due to their excellent charge transport properties and solution processability. This technical guide focuses on a key building block for a promising member of this family: 2,5-Dibromo-3-decylthiophene. This monomer is the precursor to poly(3-decylthiophene) (P3DT), a material with significant potential in a range of organic electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

This document provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding polymer, P3DT. It is intended to serve as a valuable resource for researchers, scientists, and professionals in materials science and drug development by consolidating key data, outlining detailed experimental protocols, and visualizing critical pathways and workflows.

Synthesis of the Monomer: this compound

The synthesis of 2,5-dibromo-3-alkylthiophenes is a critical first step in the production of high-performance P3ATs. A common and effective method involves the direct bromination of 3-alkylthiophenes.

General Experimental Protocol: Bromination of 3-Alkylthiophene

A widely adopted procedure for the synthesis of 2,5-dibromo-3-alkylthiophenes involves the use of N-bromosuccinimide (NBS) as the brominating agent. The following is a general protocol that can be adapted for 3-decylthiophene:

Materials:

-

3-decylthiophene

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic acid (HOAc)

Procedure:

-

Dissolve 3-decylthiophene in a 1:1 mixture of chloroform and acetic acid.

-

Slowly add 2.2 equivalents of N-bromosuccinimide to the solution while stirring. The reaction is typically carried out at room temperature.

-

Allow the reaction to proceed for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

Upon completion, quench the reaction with a suitable reagent, such as a saturated sodium thiosulfate solution, to remove any unreacted bromine.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., chloroform or diethyl ether) and wash the organic phase with water and brine.

-

Dry the organic layer over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure this compound.[1]

Yields for analogous 2,5-dibromo-3-alkylthiophenes prepared by this method typically range from 80% to 95%. [1]

Polymerization to Poly(3-decylthiophene) (P3DT)

The polymerization of this compound is most commonly achieved through Kumada catalyst-transfer polycondensation, often referred to as the Grignard Metathesis (GRIM) method. This technique allows for the synthesis of regioregular P3ATs, which is crucial for achieving high charge carrier mobility.

General Experimental Protocol: GRIM Polymerization

Materials:

-

This compound

-

i-PrMgCl·LiCl (Turbo Grignard)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a nitrogen-purged flask, dissolve this compound in anhydrous THF.

-

Cool the solution to 0°C and add a stoichiometric amount of i-PrMgCl·LiCl solution dropwise to perform the Grignard exchange reaction.

-

Raise the temperature to 60°C and stir for 30 minutes.

-

In a separate flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst solution to the monomer solution to initiate polymerization.

-

Allow the polymerization to proceed at 60°C for approximately 3 hours.

-

Quench the reaction by adding a 5 M aqueous HCl solution.

-

Precipitate the polymer by pouring the reaction mixture into methanol/water.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

-

Recover the purified poly(3-decylthiophene) by extraction with chloroform.

-

Pass the chloroform solution through a short silica gel column to remove any remaining metal contaminants.

-

Condense the solution and freeze-dry the polymer from its absolute benzene solution to obtain a purified purple-colored powder.

Applications in Organic Electronics

Poly(3-decylthiophene) derived from this compound is a versatile semiconductor with applications in various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

P3DT can be employed as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the regioregularity of the polymer and the morphology of the thin film.

Quantitative Performance Data for P3AT-based OFETs

| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Poly(3-dodecylthiophene) | 0.002 - 0.005 | - | [2] |

| Poly(3-hexylthiophene) (P3HT) | ~10⁻² | - | [3] |

Note: Data for P3DT is limited; P3DDT (dodecyl) and P3HT (hexyl) are shown for comparison.

Experimental Protocol: Fabrication of a P3DT-based OFET

The following protocol describes a typical bottom-gate, top-contact OFET fabrication process.

Materials:

-

Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Poly(3-decylthiophene) (P3DT)

-

An appropriate solvent for P3DT (e.g., chloroform, chlorobenzene)

-

Gold (Au) for source and drain electrodes

-

Deionized water, acetone, isopropanol for cleaning

Procedure:

-

Substrate Cleaning: Sequentially clean the n⁺⁺-Si/SiO₂ substrate by ultrasonication in deionized water, acetone, and isopropanol for 10 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octyltrichlorosilane (OTS) to improve the polymer film morphology and device performance.

-

Semiconductor Deposition: Dissolve P3DT in a suitable solvent (e.g., 10 mg/mL in chloroform). Deposit a thin film of the P3DT solution onto the substrate using spin-coating (e.g., 1500 RPM for 60 seconds).

-

Annealing: Thermally anneal the P3DT film in a nitrogen-filled glovebox to improve crystallinity and charge transport (e.g., 120°C for 30 minutes).

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the P3DT film. Typical channel lengths (L) are in the range of 20-100 µm, and channel widths (W) are around 1-2 mm.

-

Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen or vacuum environment.

Organic Photovoltaics (OPVs)

P3DT can also serve as the electron donor material in bulk heterojunction (BHJ) OPVs, typically blended with an electron acceptor material like a fullerene derivative or a non-fullerene acceptor.

Quantitative Performance Data for P3DT-based OPVs

| Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |

| P3DT/TiO₂ Hybrid Solar Cell | 0.185% | 0.401 V | 0.733 mA/cm² | - | [4][5] |

Note: Data for conventional P3DT-based BHJ solar cells is scarce in the literature.

Conclusion

This compound is a crucial monomer for the synthesis of the promising semiconducting polymer, poly(3-decylthiophene). While the body of research specifically focused on P3DT is not as extensive as that for its shorter-chain analogue, P3HT, the existing data indicates its potential for applications in organic electronics. The synthetic routes to both the monomer and the polymer are well-established, and the material exhibits the necessary electronic properties for use in OFETs and OPVs. Further research into optimizing device fabrication and exploring blends with new acceptor materials could unlock the full potential of P3DT and expand the library of high-performance materials for the next generation of organic electronic devices. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

A Comprehensive Technical Guide to 2,5-Dibromo-3-decylthiophene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,5-Dibromo-3-decylthiophene, a key building block in the synthesis of advanced organic electronic materials and potentially bioactive molecules. This document outlines its synthesis, chemical properties, and the preparation of its important derivatives, including arylated thiophenes and conjugated polymers. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to support research and development efforts in materials science and medicinal chemistry.

Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a versatile monomer for polymerization and a substrate for various cross-coupling reactions. Its physical and chemical properties are crucial for its application in the synthesis of functional organic materials.

Table 1: Physical and Chemical Properties of this compound and a Close Analog

| Property | This compound | 2,5-Dibromo-3-dodecylthiophene |

| CAS Number | 158956-23-1 | 148256-63-7 |

| Molecular Formula | C₁₄H₂₂Br₂S | C₁₆H₂₆Br₂S |

| Molecular Weight | 382.20 g/mol | 410.25 g/mol |

| Appearance | Not specified (likely a liquid) | Colorless to yellow liquid |

| Boiling Point | Not specified | 135 °C at 2.5 mmHg |

| Density | Not specified | 1.321 g/mL at 25 °C |

Note: Data for this compound is limited in publicly available literature; therefore, data for the closely related 2,5-Dibromo-3-dodecylthiophene is provided for comparison.

Synthesis of 2,5-Dibromo-3-alkylthiophenes

The synthesis of 2,5-dibromo-3-alkylthiophenes is typically achieved through the direct bromination of the corresponding 3-alkylthiophene. The following protocol is a representative method for the synthesis of a close analog, 2,5-dibromo-3-dodecylthiophene, which can be adapted for the decyl derivative.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-dodecylthiophene

This protocol is adapted from a published procedure for the synthesis of 2,5-dibromo-3-dodecylthiophene.

Materials:

-

3-Dodecylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic Acid (HOAc)

-

Hexane

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-dodecylthiophene in a 1:1 mixture of chloroform and acetic acid.

-

Slowly add 2.2 equivalents of N-bromosuccinimide to the solution in portions, while stirring at room temperature. The reaction is typically carried out in the dark to avoid light-induced side reactions.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure 2,5-dibromo-3-dodecylthiophene.

Characterization Data for 2,5-Dibromo-3-dodecylthiophene (as a reference for this compound):

-

¹H NMR (CDCl₃, ppm): δ 6.76 (s, 1H, thiophene-H), 2.49 (t, 2H, -CH₂-), 1.52 (m, 2H, -CH₂-), 1.25 (m, 18H, -(CH₂)₉-), 0.87 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃, ppm): δ 143.0, 130.9, 110.3, 107.9, 31.9, 29.7, 29.6, 29.4, 29.1, 25.4, 22.7, 14.1.

Derivatives of this compound

The bromine atoms at the 2 and 5 positions of the thiophene ring are susceptible to substitution through various cross-coupling reactions, making this compound a valuable precursor for a wide range of derivatives.

Arylated Thiophene Derivatives via Suzuki and Stille Coupling

Suzuki and Stille cross-coupling reactions are powerful methods for forming carbon-carbon bonds between the thiophene core and aryl groups. These reactions are catalyzed by palladium complexes.

The following is a general procedure for the Suzuki cross-coupling of a 2,5-dibromo-3-alkylthiophene with an arylboronic acid. This protocol, demonstrated for the hexyl derivative, can be adapted for this compound.[1]

Materials:

-

2,5-Dibromo-3-hexylthiophene

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (0.04 mmol).

-

Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene with Various Arylboronic Acids [2]

| Arylboronic Acid | Product | Yield (%) |

| 4-Methylphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methylphenyl)thiophene | 75 |

| 4-Methoxyphenylboronic acid | 2-Bromo-3-hexyl-5-(4-methoxyphenyl)thiophene | 68 |

| 4-Chlorophenylboronic acid | 2-Bromo-3-hexyl-5-(4-chlorophenyl)thiophene | 77 |

The Stille reaction provides an alternative route to arylated thiophenes using organostannane reagents.

Materials:

-

This compound

-

Organostannane (e.g., Aryl-SnBu₃)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., P(o-tol)₃) (optional)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the this compound and the palladium catalyst.

-

Degas the flask by evacuating and backfilling with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[3]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Poly(3-decylthiophene) via Grignard Metathesis (GRIM) Polymerization

Regioregular poly(3-decylthiophene) (P3DT) is a conducting polymer with applications in organic electronics. The Grignard Metathesis (GRIM) polymerization is a highly effective method for its synthesis.

This protocol is based on the established GRIM method for 3-alkylthiophenes.

Materials:

-

This compound

-

Methylmagnesium bromide (MeMgBr) or other Grignard reagent

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Soxhlet extraction apparatus

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Add one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) dropwise to the solution and stir for a specified time (e.g., 1-2 hours) to form the Grignard intermediate.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.

-

Stir the reaction at room temperature or gentle reflux for several hours. The polymerization is often indicated by a color change and an increase in viscosity.

-

Quench the polymerization by slowly adding methanol, followed by a small amount of hydrochloric acid.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.

-

Dry the purified poly(3-decylthiophene) under vacuum.

Caption: Workflow for GRIM polymerization of this compound.

Characterization of Poly(3-decylthiophene)

The properties of poly(3-decylthiophene) are highly dependent on its molecular weight, regioregularity, and morphology.

Table 3: Properties of Regioregular Poly(3-decylthiophene) (P3DT)

| Property | Value |

| Appearance | Dark solid |

| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene) |

| UV-Vis Absorption (in chloroform) | λₘₐₓ ≈ 450 nm[4] |

| Fluorescence Emission (in chloroform) | λₑₘ ≈ 567 nm (λₑₓ = 441 nm)[4] |

| HOMO Level | ~ -5.1 eV |

| LUMO Level | ~ -3.0 eV |

| Thermal Decomposition | Significant weight loss begins above 400 °C |

Note: HOMO/LUMO levels are representative values for poly(3-alkylthiophene)s and can vary with molecular weight and film morphology.

Thermal Stability

Thermogravimetric analysis (TGA) of poly(3-decylthiophene) shows good thermal stability, which is crucial for its application in electronic devices. A typical TGA thermogram shows that significant decomposition begins at temperatures above 400 °C.

Applications

This compound and its derivatives are primarily utilized in the field of organic electronics.

-

Poly(3-decylthiophene) is a p-type semiconductor used in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Sensors[5]

-

-

Arylated thiophene derivatives can be explored for their potential applications in:

-

As building blocks for more complex conjugated molecules and polymers.

-

In medicinal chemistry, where thiophene-based compounds have shown a wide range of biological activities.[6]

-

This guide provides a foundational understanding of this compound and its key derivatives. The provided protocols and data serve as a starting point for researchers to explore the synthesis and application of these versatile materials. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Poly(3-decylthiophene-2,5-diyl) regioregular, average Mw 42,000, average Mn 30,000 110851-65-5 [sigmaaldrich.com]

- 5. scielo.br [scielo.br]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

The Chemical Reactivity of Bromine Atoms in 2,5-Dibromo-3-decylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals